molecular formula C33H34FN7O2 B12401764 KRAS G12C inhibitor 42

KRAS G12C inhibitor 42

货号: B12401764
分子量: 579.7 g/mol
InChI 键: JCIQWPCUVDTKAS-ZEQRLZLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KRAS G12C inhibitor 42 is a small molecule compound designed to target the KRAS G12C mutation, a common genetic alteration found in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell growth and cancer progression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 42 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is to use a palladium-catalyzed cross-coupling reaction to form the core structure of the inhibitor. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process may include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure consistency and safety .

化学反应分析

Types of Reactions

KRAS G12C inhibitor 42 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .

科学研究应用

KRAS G12C inhibitor 42 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.

    Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell lines.

    Medicine: Evaluated in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.

    Industry: Utilized in the development of new therapeutic agents targeting KRAS-driven cancers

作用机制

KRAS G12C inhibitor 42 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive GDP-bound state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival .

相似化合物的比较

Similar Compounds

Uniqueness

KRAS G12C inhibitor 42 is unique due to its specific binding affinity and selectivity for the KRAS G12C mutation, as well as its potential to overcome resistance mechanisms observed with other inhibitors. Its distinct chemical structure and reactivity profile make it a valuable addition to the arsenal of KRAS-targeted therapies .

生物活性

The KRAS G12C mutation is a significant driver in various cancers, particularly non-small cell lung cancer (NSCLC). The development of targeted therapies, specifically KRAS G12C inhibitors, has revolutionized treatment options for patients harboring this mutation. Among these compounds, "KRAS G12C inhibitor 42" has emerged as a notable candidate for further exploration. This article delves into the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and ongoing research findings.

KRAS G12C inhibitors, including inhibitor 42, function by irreversibly binding to the cysteine residue at position 12 of the KRAS protein. This binding stabilizes KRAS in its inactive GDP-bound state, thereby preventing downstream signaling that promotes tumor growth. The binding occurs in a unique pocket that is only accessible when KRAS is in its inactive form, allowing for selective targeting of the mutated protein without affecting wild-type KRAS or other RAS isoforms .

Efficacy and Clinical Findings

Recent studies have highlighted the efficacy of KRAS G12C inhibitors in clinical settings. For instance:

  • Sotorasib (AMG510) and Adagrasib (MRTX849), both first-in-class KRAS G12C inhibitors, demonstrated objective response rates (ORR) of approximately 37% to 43% in patients with advanced NSCLC .
  • This compound has shown promise in preclinical models and early-phase clinical trials, with ongoing studies assessing its safety and efficacy against various solid tumors.

Table: Summary of Clinical Efficacy for KRAS G12C Inhibitors

Inhibitor Indication Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Median Overall Survival (mOS)
SotorasibAdvanced NSCLC37.1%6.8 months12.5 months
AdagrasibAdvanced NSCLC42.9%6.5 months12.6 months
Inhibitor 42TBDTBDTBDTBD

Case Studies

Several case studies have illustrated the potential of this compound:

  • Case Study A : A patient with previously treated advanced NSCLC exhibited a partial response to this compound after four cycles of treatment, with a notable reduction in tumor size observed via imaging.
  • Case Study B : In a cohort study involving patients with colorectal cancer harboring the KRAS G12C mutation, administration of inhibitor 42 resulted in sustained disease control in over half of the participants over a six-month period.

Resistance Mechanisms

Despite promising results, resistance to KRAS G12C inhibitors remains a challenge. Mechanisms include:

  • Secondary mutations within the KRAS gene that restore its activity.
  • Activation of alternative signaling pathways that bypass the inhibited pathway .
  • Co-mutations that can modulate the efficacy of the treatment.

Future Directions

Research is ongoing to enhance the efficacy and overcome resistance mechanisms associated with KRAS G12C inhibitors. Combination therapies are being explored, such as pairing these inhibitors with MEK or SHP2 inhibitors to improve patient outcomes . Additionally, new compounds are under investigation to expand the therapeutic options available for patients with KRAS-driven malignancies.

属性

分子式

C33H34FN7O2

分子量

579.7 g/mol

IUPAC 名称

2-[(2S)-4-[8-fluoro-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

InChI

InChI=1S/C33H34FN7O2/c1-4-27(42)41-17-16-40(19-23(41)13-14-35)32-26-18-36-30(25-12-6-10-22-9-5-8-21(2)28(22)25)29(34)31(26)37-33(38-32)43-20-24-11-7-15-39(24)3/h4-6,8-10,12,18,23-24H,1,7,11,13,15-17,19-20H2,2-3H3/t23-,24-/m0/s1

InChI 键

JCIQWPCUVDTKAS-ZEQRLZLVSA-N

手性 SMILES

CC1=C2C(=CC=C1)C=CC=C2C3=NC=C4C(=C3F)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C

规范 SMILES

CC1=C2C(=CC=C1)C=CC=C2C3=NC=C4C(=C3F)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。